molecular formula C10H12FN B060551 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 173998-63-5

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B060551
CAS No.: 173998-63-5
M. Wt: 165.21 g/mol
InChI Key: WWEGVSHNWGNDIX-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C10H12FN It is a derivative of tetrahydronaphthalene, featuring a fluorine atom at the 7th position and an amine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 7-fluoro-1-tetralone.

    Reduction: The ketone group of 7-fluoro-1-tetralone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to an amine through a reductive amination process. This involves reacting the alcohol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated amines with biological systems.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure but with a bromine atom instead of fluorine.

    6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Fluorine atom at a different position.

    7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol: Hydroxyl group instead of an amine group.

Uniqueness

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the specific positioning of the fluorine and amine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEGVSHNWGNDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599295
Record name 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173998-63-5
Record name 7-Fluoro-1,2,3,4-tetrahydro-2-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173998-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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